molecular formula C25H46N4O8 B1451965 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane CAS No. 247193-74-4

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane

Cat. No. B1451965
M. Wt: 530.7 g/mol
InChI Key: NDHHFZCDHYVCTI-UHFFFAOYSA-N
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Description

“1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane” is an organic compound that falls under the category of nitrogen-containing compounds .


Synthesis Analysis

This compound has been used in the synthesis of radiolabeled octapeptides, which are used as targeted tumor imaging agents . The octapeptides were synthesized by Fmoc solid-phase synthesis and the macrocyclic chelator “1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane-1-yl-monoacetic acid” (DOMA) was coupled to these peptides for 99m Tc labeling .


Molecular Structure Analysis

The molecular structure of this compound was characterized by RP-HPLC, MALDI-mass, 1 H-NMR, 13 C-NMR .


Chemical Reactions Analysis

The compound was labeled using the SnCl 2 method to get products with excellent radiochemical purity .


Physical And Chemical Properties Analysis

The radiopeptides were found to be substantially stable under physiological conditions for 24 hours .

Scientific Research Applications

Synthesis and Modification

  • Synthetic Utility in Bifunctional Chelating Agents : This compound is used in the synthesis of bifunctional chelating agents like 1,4,7-tris(carboxymethyl)-10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane, offering an efficient method to prepare such agents with high yields (Mishra & Chatal, 2001).
  • Intermediate for Metal Chelators : It serves as an intermediate in preparing medically important DO3A and DOTA metal chelators, crucial in various medical applications (Jagadish et al., 2011).

Complexation and Binding Studies

  • Lanthanide(III) Complex Formation : The compound is involved in creating lanthanide(III) complexes, which have applications in molecular imaging (Regueiro-Figueroa et al., 2010).
  • Gadolinium(III) Complexes for MRI : Novel gadolinium(III) complexes derived from this compound show potential as magnetic resonance imaging (MRI) contrast agents (Chan et al., 2004).

Luminescence and Imaging Studies

  • Near-Infrared Luminescence from Ytterbium Complexes : Ytterbium complexes with this compound exhibit near-infrared emission, useful in various luminescence studies (WangQianming et al., 2009).

Molecular Recognition and Selectivity

  • Molecular Recognition of Sialic Acid : Derivatives of this compound can selectively bind to sialic acid, demonstrating potential in targeted therapies or diagnostics (Regueiro-Figueroa et al., 2010).

Other Applications

  • Radioimmunotherapy Chelators : Modifications of the compound improve metal loading rates for radioimmunotherapy applications (Keire et al., 2001).
  • Synthesis of Amphiphilic Gadolinium Complexes : Amphiphilic complexes derived from this compound, useful in MRI contrast agents, are synthesized using different approaches (Gløgård et al., 2000).

properties

IUPAC Name

2-[4,7,10-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N4O8/c1-23(2,3)35-20(32)27-12-10-26(18-19(30)31)11-13-28(21(33)36-24(4,5)6)15-17-29(16-14-27)22(34)37-25(7,8)9/h10-18H2,1-9H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHHFZCDHYVCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669921
Record name [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane

CAS RN

247193-74-4
Record name [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,7,10-Tri-1,4,7,10-tetraazacyclodecan-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yang, J Zhou, K Yu - Amino Acids, 2014 - Springer
A binary targeting vector that consists of peptide sequences of Arg-Gly-Asp (RGD) and Asn-Gly-Arg (NGR) motifs has been designed and synthesized using solid-phase peptide …
Number of citations: 11 link.springer.com

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